REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH3:5].[Mg].[Cl:8][CH2:9][CH2:10][CH2:11][C:12]#N.Cl.CC[O:17]CC>>[Cl:8][CH2:9][CH2:10][CH2:11][C:12](=[O:17])[CH2:1][CH2:2][CH2:3][CH2:4][CH3:5]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
226.59 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)Br
|
Name
|
|
Quantity
|
36.48 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
155.34 g
|
Type
|
reactant
|
Smiles
|
ClCCCC#N
|
Name
|
ice
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
colorless oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2H,t,CH2Cl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WAIT
|
Details
|
is continued for an additional one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ether layer is separated quickly
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer is heated on a steam bath for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the separation of the ketone as an oil
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the oil is extracted with ether
|
Type
|
WASH
|
Details
|
the combined extracts are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residual oil is distilled
|
Type
|
CUSTOM
|
Details
|
to give 69.0 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |